molecular formula C21H18FN5O2 B2928388 N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251589-77-1

N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2928388
CAS No.: 1251589-77-1
M. Wt: 391.406
InChI Key: TWRMDXILTODLBA-UHFFFAOYSA-N
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Description

N-(5-Fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo-pyrimidine acetamide derivative characterized by a fused triazolo[4,3-c]pyrimidine core, a phenyl substituent at position 5, a methyl group at position 7, and an acetamide side chain linked to a 5-fluoro-2-methylphenyl moiety. This structural framework places it within a class of nitrogen-rich heterocyclic compounds known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2/c1-13-8-9-16(22)11-17(13)24-19(28)12-26-21(29)27-18(25-26)10-14(2)23-20(27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRMDXILTODLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting tumor cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Weight Reported Use
Target Compound Triazolo[4,3-c]pyrimidine 5-Phenyl, 7-methyl, 5-fluoro-2-methylphenyl 433.4 (calc.) Not specified
Oxadixyl Oxazolidinone 2-Methoxy, 2,6-dimethylphenyl 278.3 Fungicide
Flumetsulam Triazolo[1,5-a]pyrimidine 2-Sulfonamide, 2,6-difluorophenyl 325.3 Herbicide
N-(5-Chloro-2-methylphenyl)-... Isothiazolo[4,5-d]pyrimidine Pyridin-4-yl, 5-chloro-2-methylphenyl 411.9 Not specified

Analytical Characterization

  • NMR Profiling : Comparative NMR analysis (as in ) reveals that substituents at specific positions (e.g., fluorine at the phenyl ring) perturb chemical shifts in regions corresponding to the triazolo-pyrimidine core (δ 29–36 ppm) and acetamide side chain (δ 39–44 ppm), enabling structural differentiation .
  • Mass Spectrometry: Molecular networking () clusters compounds with similar fragmentation patterns. The target compound’s high-resolution MS/MS profile would likely cluster with triazolo-pyrimidine analogs but diverge from oxazolidinone or isothiazolo derivatives due to distinct core fragmentation .

Computational Similarity Assessment

Tanimoto and Dice similarity indices () quantify structural overlap. For instance, the target compound and flumetsulam may share a moderate Tanimoto score (~0.6–0.7) due to their triazolo-pyrimidine cores but differ in side-chain functionalization . Machine learning models () could predict bioactivity by lumping it with triazolo-pyrimidines, assuming shared physicochemical properties .

Pharmacological Implications

  • The fluorine atom may enhance bioavailability and target binding, as seen in fluorinated antibacterials () .
  • The phenyl and methyl groups at positions 5 and 7 could modulate lipophilicity, influencing membrane permeability .

Biological Activity

N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This compound belongs to the class of nitrogen-containing heterocycles and is characterized by its unique structural features, including fluorinated aromatic rings and a triazolopyrimidine core. The biological activity of this compound is of significant interest due to its implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C22H20F2N6O2C_{22}H_{20}F_{2}N_{6}O_{2}, with a molecular weight of 438.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC22H20F2N6O2
Molecular Weight438.4 g/mol
CAS Number1251553-28-2

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. Upon administration, this compound binds to its targets, modulating their activity and influencing downstream signaling pathways. The presence of fluorinated aromatic rings enhances binding affinity due to their electronic properties.

Biological Activity

Research indicates that compounds with similar structures often exhibit potent inhibitory effects on various biological pathways relevant to disease processes. For instance:

  • Anticancer Activity : In vitro studies have shown that compounds related to this structure can inhibit the proliferation of cancer cells (e.g., L1210 mouse leukemia cells) with IC(50) values in the nanomolar range . This suggests the potential for this compound to act as an anticancer agent.
  • Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . The introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Effects : A study published in PubMed demonstrated that novel phosphoramidate analogues exhibited potent inhibition of L1210 cell proliferation. The mechanism involved intracellular release of active metabolites that inhibited cell growth .
  • Antimicrobial Testing : Research on benzotriazole derivatives highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria, showing MIC values comparable to established antibiotics . This indicates a promising avenue for further exploration of this compound's potential as an antimicrobial agent.

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